molecular formula C11H18O B13583975 3-Butylspiro[3.3]heptan-1-one

3-Butylspiro[3.3]heptan-1-one

Cat. No.: B13583975
M. Wt: 166.26 g/mol
InChI Key: MTUULPVDDOYGQT-UHFFFAOYSA-N
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Description

3-Butylspiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a butyl group is attached to the spiro[33]heptan-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylspiro[3.3]heptan-1-one can be achieved through a novel approach involving the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. The process involves initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid. This method is fully regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

While specific industrial production methods for 3-Butylspiro[3

Chemical Reactions Analysis

Types of Reactions

3-Butylspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Butylspiro[3.3]heptan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Butylspiro[3.3]heptan-1-one exerts its effects involves the initial protonation of the bicyclobutyl moiety, followed by a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation. This process leads to the formation of the spirocyclic structure, which is crucial for the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-1-one: The parent compound without the butyl group.

    3-Methylspiro[3.3]heptan-1-one: A similar compound with a methyl group instead of a butyl group.

    3-Ethylspiro[3.3]heptan-1-one: A similar compound with an ethyl group.

Uniqueness

3-Butylspiro[3.3]heptan-1-one is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the butyl group’s influence is desired .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-butylspiro[3.3]heptan-3-one

InChI

InChI=1S/C11H18O/c1-2-3-5-9-8-10(12)11(9)6-4-7-11/h9H,2-8H2,1H3

InChI Key

MTUULPVDDOYGQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)C12CCC2

Origin of Product

United States

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